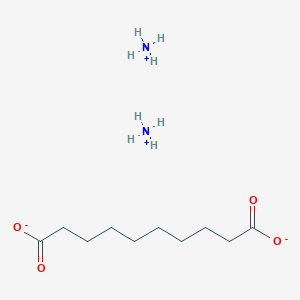
Ammonium sebacate
Vue d'ensemble
Description
Ammonium sebacate is a white crystalline powder with a weak ammonia odor . It has a chemical formula of C10H24N2O4 and a molecular weight of 236.31 . It is a basic chemical material and can be used in the production of electronic capacitor chemical materials .
Molecular Structure Analysis
The molecular formula of ammonium sebacate is C10H24N2O4 . It has an average mass of 236.309 Da and a monoisotopic mass of 236.173615 Da .Applications De Recherche Scientifique
Polyglycerol Sebacate Elastomer
Ammonium sebacate is used in the synthesis of Polyglycerol Sebacate (PGS) . PGS is a widely studied elastomeric copolymer obtained from the polycondensation of two bioresorbable monomers, glycerol and sebacic acid . Due to its biocompatibility and the possibility to tailor its biodegradability rate and mechanical properties, PGS has gained lots of interest in the last two decades, especially in the soft tissue engineering field .
Tissue Engineering
PGS, synthesized using Ammonium sebacate, is used in tissue engineering . It is used in the creation of 3D scaffolds to support cell attachment, proliferation, and differentiation, providing cues to promote tissue repair and regeneration .
Nerve Guidance
PGS is used in nerve guidance . It provides a supportive structure for the growth and guidance of nerve cells, aiding in the repair and regeneration of damaged nerves .
Soft Tissue Regeneration
Ammonium sebacate, through its role in the synthesis of PGS, contributes to soft tissue regeneration . PGS scaffolds can mimic the extracellular matrix, providing a conducive environment for the growth and regeneration of soft tissues .
Vascular and Myocardial Tissue Regeneration
PGS is used in vascular and myocardial tissue regeneration . It supports the growth and repair of vascular and myocardial tissues, contributing to the treatment of cardiovascular diseases .
Blood Vessel Reconstruction
Ammonium sebacate is used in blood vessel reconstruction . PGS scaffolds can be used to create artificial blood vessels, aiding in the treatment of vascular diseases .
Drug Delivery
PGS, synthesized using Ammonium sebacate, is used in drug delivery . It can be used to create drug delivery systems, allowing for the controlled and targeted delivery of therapeutic agents .
Replacement of Photoreceptor Cells
Ammonium sebacate, through its role in the synthesis of PGS, contributes to the replacement of photoreceptor cells . PGS scaffolds can support the growth and implantation of photoreceptor cells, potentially contributing to the treatment of vision loss .
Safety and Hazards
Ammonium sebacate should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Mécanisme D'action
. .
Mode of Action
The interaction of ammonium sebacate with aluminium during anodization results in the formation of porous anodic films . This process emphasizes the close relationship between pore generation and oxygen evolution . The
PO43−PO_4^{3-}PO43−
ions incorporated in the anodic films behave as the primary source of avalanche electrons . It is the avalanche electronic current through the barrier film that causes oxygen evolution during anodization . ) to nitrite (. . .Result of Action
The action of ammonium sebacate results in the formation of porous anodic films on aluminium surfaces . When growth of anodic oxide and oxygen evolution occur simultaneously at the aluminium anode, cavities or pores are formed in the resulting films . This process is crucial for the synthesis of various functional nanostructures .
Action Environment
The action of ammonium sebacate is influenced by environmental factors such as the presence of other electrolytes and the type of solution in which the compound is dissolved . For instance, the compound’s action has been studied in ethylene glycol and several
H3PO4H_3PO_4H3PO4
-containing electrolytes . The compound’s action, efficacy, and stability can vary depending on these environmental conditions .Propriétés
IUPAC Name |
diazanium;decanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4.2H3N/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;;/h1-8H2,(H,11,12)(H,13,14);2*1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SATJMZAWJRWBRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC(=O)[O-])CCCC(=O)[O-].[NH4+].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00648441 | |
| Record name | Bisammonium decanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00648441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ammonium sebacate | |
CAS RN |
19402-63-2 | |
| Record name | Bisammonium decanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00648441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of ammonium sebacate in the provided research papers?
A1: Ammonium sebacate is primarily used as a solute in electrolytes for aluminum electrolytic capacitors. [, , , , , , , , , ]
Q2: How does the concentration of ammonium sebacate affect the performance of aluminum electrolytic capacitors?
A2: Research indicates that as the concentration of ammonium sebacate increases in the electrolyte, the sparking voltage of the capacitor tends to decrease while the conductivity increases. []
Q3: Are there any advantages to using ammonium sebacate over other similar compounds in electrolytes for aluminum electrolytic capacitors?
A3: Yes, studies show that branched long-chain dibasic acid ammonium, derived from ammonium sebacate, exhibits higher solubility in ethylene glycol compared to ammonium sebacate alone. This results in an improved sparking voltage, potentially enhancing the capacitor's performance. []
Q4: What is the impact of adding ammonium sebacate to electrolytes containing other carboxylic acid ammonium salts?
A4: Combining ammonium sebacate with other branched-chain carboxylic acid ammonium salts in electrolytes has been shown to improve the performance of aluminum electrolytic capacitors. These capacitors exhibit low leakage current, high ripple current, high-frequency resistance, and improved temperature stability, making them suitable for applications like energy-saving lamps. []
Q5: Does the presence of ammonium sebacate in electrolytes influence the lifespan of aluminum electrolytic capacitors?
A5: Research suggests that capacitors using electrolytes containing ammonium sebacate demonstrate good long-term stability. For instance, capacitors with electrolytes incorporating ammonium sebacate and specific additives passed a 3,000-hour high voltage test at 105°C. []
Q6: How does the thermal stability of ammonium sebacate compare to other dicarboxylic acids like sebacic acid?
A6: Studies reveal that the decomposition temperature of side-chain polycarbon dibasic acid (SCPDA), synthesized from ammonium sebacate, exceeds 200°C. This indicates better thermal stability compared to sebacic acid. Consequently, electrolytes formulated with SCPDA derivatives demonstrate superior performance in aluminum electrolytic capacitors, particularly in high-temperature applications. []
Q7: Can ammonium sebacate be used in combination with polymers in electrolytes for aluminum electrolytic capacitors?
A7: Yes, research indicates that adding the high molecular polymer polyvinyl alcohol (PVA) to electrolytes containing ammonium sebacate can increase the sparking voltage and reduce sparking time, improving the overall performance of aluminum electrolytic capacitors. []
Q8: Are there any studies on the long-term performance of aluminum electrolytic capacitors using ammonium sebacate-based electrolytes under high-temperature conditions?
A8: Research shows that capacitors utilizing electrolytes containing ammonium sebacate, along with specific additives and solvents, can function for extended periods under high temperatures. For example, some formulations allowed capacitors to withstand 8,000 hours of operation under a ripple current at an unspecified elevated temperature. []
Q9: Beyond aluminum electrolytic capacitors, has ammonium sebacate been explored for any other applications in material science?
A9: Yes, ammonium sebacate served as a starting material for synthesizing linear ester amide copolymers. These copolymers, with varying compositions, exhibited diverse properties, including fiber-forming abilities and melting points ranging from 149 to 198°C. This research highlights the potential of ammonium sebacate as a building block for novel polymeric materials. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,3R,4S,5R,6S)-3,4,5-Triacetyloxy-6-[2-(acetyloxymethyl)phenoxy]oxan-2-yl]methyl acetate](/img/structure/B95295.png)
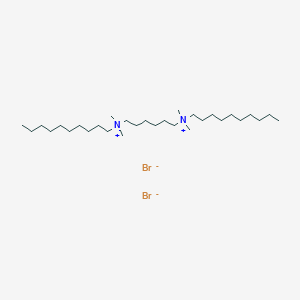
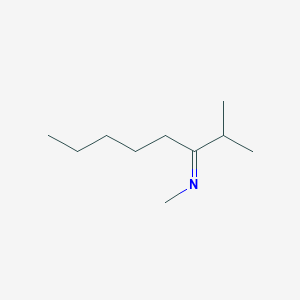

![[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-17-[(1R)-1,2-Bis(trimethylsilyloxy)ethyl]-10,13-dimethyl-3,11-bis(trimethylsilyloxy)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]oxy-trimethylsilane](/img/structure/B95302.png)
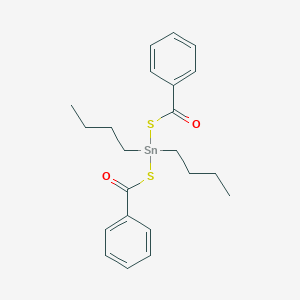
![P-[(1-Oxoallyl)amino]benzoic acid](/img/structure/B95305.png)

![3-Ethyl-2-[2-[(3-ethyl-5-phenyl-1,3-benzoxazol-3-ium-2-yl)methylidene]butylidene]-5-phenyl-1,3-benzoxazole](/img/structure/B95307.png)


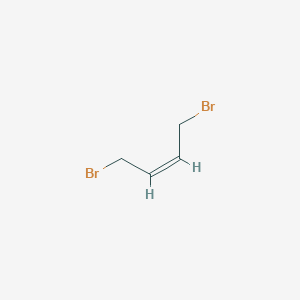
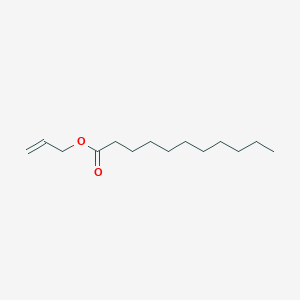
![2-Hydroxy-1-[(3S,5R,8S,9S,10S,11S,13S,14S,17R)-3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B95319.png)